molecular formula C12H16O B14326134 1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)- CAS No. 106180-25-0

1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)-

Cat. No.: B14326134
CAS No.: 106180-25-0
M. Wt: 176.25 g/mol
InChI Key: LPGYOVBNKAKLBB-UHFFFAOYSA-N
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Description

1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)- is an organic compound with a unique structure that combines a cyclopentene ring with an aldehyde group and a hexynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)- can be achieved through several synthetic routes. One common method involves the reaction of cyclopentene with an appropriate aldehyde precursor under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)- may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high efficiency and cost-effectiveness in the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hexynyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles can be used to substitute the hexynyl group under appropriate conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The hexynyl group may also participate in interactions with hydrophobic regions of biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-: Similar structure but with a cyclohexene ring and additional methyl groups.

    1-Cyclopentene-1-carboxaldehyde: Lacks the hexynyl substituent, making it less versatile in certain reactions.

Uniqueness

1-Cyclopentene-1-carboxaldehyde, 2-(1-hexynyl)- is unique due to the presence of both an aldehyde group and a hexynyl substituent, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.

Properties

CAS No.

106180-25-0

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-hex-1-ynylcyclopentene-1-carbaldehyde

InChI

InChI=1S/C12H16O/c1-2-3-4-5-7-11-8-6-9-12(11)10-13/h10H,2-4,6,8-9H2,1H3

InChI Key

LPGYOVBNKAKLBB-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=C(CCC1)C=O

Origin of Product

United States

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